3-Iodothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Studies have shown that 3-Iodothiophene can be incorporated into the structures of various bioactive molecules, potentially influencing their pharmacological properties. For example, research suggests its application in the synthesis of potential anti-cancer agents, anti-inflammatory compounds, and drugs targeting neurodegenerative diseases []. While still in the early stages of exploration, these findings highlight the potential of 3-Iodothiophene as a tool for developing novel therapeutic strategies.

Chemical Synthesis

Beyond its application in drug discovery, 3-Iodothiophene plays a crucial role in various chemical synthesis processes. Its versatility stems from the reactive nature of the iodine atom, which readily participates in various chemical reactions.

Scientists utilize 3-Iodothiophene as a key intermediate in the total synthesis of numerous complex molecules, including natural products, intricate pharmaceuticals, and diverse polymers []. The presence of the iodine group facilitates the introduction of desired functional groups into the target molecule, enabling the construction of complex chemical structures with precise control. This characteristic makes 3-Iodothiophene a valuable tool in the hands of synthetic chemists aiming to create novel and sophisticated molecules.

Material Science

The unique properties of 3-Iodothiophene have attracted interest in the field of material science. Researchers are exploring its potential applications in the development of innovative materials with specific functionalities.

One area of investigation involves the use of 3-Iodothiophene in the design of organic semiconductors. Its ability to conduct electricity under certain conditions makes it a candidate material for applications in organic electronics, such as the development of organic solar cells and light-emitting diodes (LEDs) []. Additionally, studies are ongoing to explore the potential of 3-Iodothiophene in the creation of novel materials with tailored properties for various technological applications.

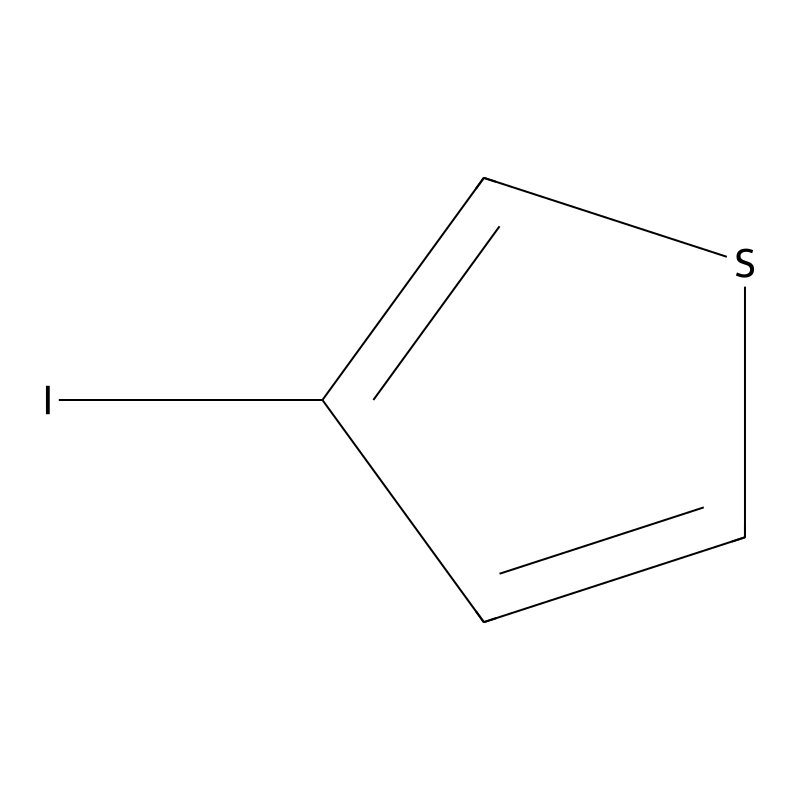

3-Iodothiophene is a heterocyclic organic compound characterized by the presence of a thiophene ring with an iodine substituent at the 3-position. Its molecular formula is C4H3I S, and it has a molecular weight of approximately 208.04 g/mol. The compound appears as a colorless to yellow clear liquid and is known for its distinctive aromatic properties due to the thiophene structure, which consists of a five-membered ring containing four carbon atoms and one sulfur atom. This compound is notable for its reactivity and versatility in various

- Iodocyclization: This method involves the cyclization of alkynylthiol derivatives to form substituted 3-iodothiophenes. The iodine acts as a leaving group, facilitating the formation of new carbon-sulfur bonds .

- Coupling Reactions: 3-Iodothiophene can be utilized in cross-coupling reactions with organometallic reagents such as thienylzinc iodide, allowing for the synthesis of complex aromatic compounds .

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, enabling the synthesis of various derivatives that can be further functionalized .

Research indicates that 3-iodothiophene and its derivatives exhibit biological activity, particularly in medicinal chemistry. Some studies suggest potential antimicrobial and antifungal properties, although specific mechanisms of action are still under investigation. The compound's reactivity allows for modifications that may enhance its biological efficacy against various pathogens.

Several methods have been developed for synthesizing 3-iodothiophene:

- Iodocyclization of Thiobutenynes: A straightforward synthesis route involves iodocyclization using (Z)-thiobutenynes, where the key step is the formation of the thiophene ring through intramolecular cyclization .

- Conversion from 3-Bromothiophene: Another method includes reacting 3-bromothiophene with copper(I) iodide in polar aprotic solvents to yield 3-iodothiophene .

- Direct Iodination: Direct iodination of thiophenes can also yield 3-iodothiophene selectively under controlled conditions.

3-Iodothiophene finds applications in various fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Material Science: The compound is used in developing electronic materials and conducting polymers due to its electronic properties.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications in drug development.

Studies on the interactions of 3-iodothiophene with various reagents reveal its ability to participate in diverse chemical transformations, making it an attractive compound for synthetic organic chemistry. The reactivity profile suggests that it can engage in both electrophilic and nucleophilic reactions, providing pathways for synthesizing a wide range of functionalized thiophenes.

Several compounds share structural similarities with 3-iodothiophene. Here are some notable examples:

3-Iodothiophene (Chemical Abstracts Service registry number 10486-61-0) is a five-membered heterocyclic aromatic compound with the molecular formula C₄H₃IS [1] [2] [3]. The molecule consists of a thiophene ring system with an iodine atom substituted at the 3-position, creating a planar aromatic structure characteristic of thiophene derivatives [4] [5]. The compound has a molecular weight of 210.03-210.04 grams per mole, as confirmed by multiple analytical sources [2] [3] [5].

The molecular geometry of 3-iodothiophene exhibits the typical planar configuration of thiophene rings, with the iodine substituent maintaining the overall planarity of the aromatic system [6]. The International Union of Pure and Applied Chemistry name for this compound is 3-iodothiophene, and its Simplified Molecular Input Line Entry System representation is IC1=CSC=C1 [2] [5]. The International Chemical Identifier key for 3-iodothiophene is WGKRMQIQXMJVFZ-UHFFFAOYSA-N, providing a unique molecular identifier [2] [5].

Crystallographic analysis reveals that 3-iodothiophene maintains the aromatic character inherent to thiophene systems while incorporating the electronic effects of the iodine substituent [6]. The compound exists as a clear liquid at room temperature, ranging from colorless to pale yellow in appearance [7] [8]. The molecular structure demonstrates the characteristic bond angles and distances associated with five-membered aromatic heterocycles, with the carbon-iodine bond contributing to the overall electronic distribution within the ring system [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₃IS | [1] [2] [3] |

| Molecular Weight (g/mol) | 210.03-210.04 | [2] [3] [5] |

| CAS Registry Number | 10486-61-0 | [1] [2] [3] |

| SMILES Structure | IC1=CSC=C1 | [2] [5] |

| InChI Key | WGKRMQIQXMJVFZ-UHFFFAOYSA-N | [2] [5] |

| Physical State (20°C) | Liquid | [7] [8] |

| Appearance | Colorless to yellow | [7] [8] |

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹²⁷I)

Proton nuclear magnetic resonance spectroscopy of 3-iodothiophene reveals characteristic signals in the aromatic region, typically appearing between 6.7 and 7.4 parts per million [10] [11]. The proton chemical shifts are influenced by the electronic effects of both the thiophene ring system and the iodine substituent, which affects the local magnetic environment of the aromatic protons [10] [11]. The spectrum displays distinct multipicity patterns corresponding to the different positions on the thiophene ring, with coupling constants reflecting the vicinal relationships between aromatic protons [11].

Carbon-13 nuclear magnetic resonance analysis shows the aromatic carbon atoms appearing in the typical range of 127-142 parts per million, consistent with thiophene derivatives [12]. The carbon signals demonstrate the electronic influence of the iodine substituent on the ring carbon atoms, with chemical shifts varying according to their proximity to the halogen [11] [12]. The carbon bearing the iodine substituent exhibits a characteristic downfield shift due to the deshielding effect of the heavy atom [12].

Iodine-127 nuclear magnetic resonance spectroscopy presents unique challenges due to the quadrupolar nature of the iodine nucleus [13] [14]. The iodine-127 nucleus has a spin of 5/2 and 100% natural abundance, making it theoretically observable by nuclear magnetic resonance [13] [15]. However, the quadrupolar relaxation effects result in very broad signals that are often difficult to observe with conventional high-resolution nuclear magnetic resonance spectrometers [13] [16]. The chemical shift range for iodine-127 extends over approximately 4200 parts per million, from -100 to 4100 parts per million relative to potassium iodide reference [13].

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (thiophene ring) | 6.7-7.4 | Based on substituted thiophene derivatives |

| ¹³C (ring carbons) | 127-142 | Typical aromatic carbon range for thiophenes |

| ¹²⁷I | -100 to 4100 | Very broad signals due to quadrupolar effects |

Ultraviolet-Visible and Infrared Absorption Characteristics

Ultraviolet-visible spectroscopy of 3-iodothiophene shows absorption characteristics typical of iodinated aromatic heterocycles [17] [18] [19]. The compound exhibits electronic transitions in the ultraviolet region, with the presence of the iodine atom influencing both the energy and intensity of these transitions [18] [20]. The ionization energy of 3-iodothiophene has been determined to be 8.46 electron volts using photoelectron spectroscopy [20].

Recent ultrafast spectroscopic studies have investigated the photochemistry of iodothiophene derivatives, revealing complex excited-state dynamics involving carbon-iodine bond dissociation [18]. The ultraviolet absorption spectrum demonstrates the π→π* transitions characteristic of thiophene systems, with additional electronic states accessible due to the presence of the iodine substituent [18] [21]. These studies indicate that excitation at 268 nanometers leads to carbon-iodine bond fission with characteristic timescales of approximately 160 femtoseconds [18].

Infrared spectroscopy provides information about the vibrational modes of 3-iodothiophene, including ring stretching and carbon-hydrogen bending vibrations typical of thiophene derivatives [21]. The spectrum conforms to expected patterns for substituted thiophenes, with characteristic absorption bands corresponding to aromatic carbon-carbon and carbon-sulfur stretching modes [7]. The presence of the iodine substituent introduces additional vibrational complexity while maintaining the fundamental thiophene ring vibrational characteristics [21].

Thermochemical Properties: Boiling Points, Vapor Pressure, and Phase Behavior

The thermochemical properties of 3-iodothiophene reflect its molecular structure and intermolecular interactions [22] [23] [24]. The compound has a melting point ranging from -13.0 to -13.4 degrees Celsius, indicating its liquid state under ambient conditions [22] [24]. The boiling point at standard atmospheric pressure (760 millimeters of mercury) is 195.0 degrees Celsius, while under reduced pressure (14 millimeters of mercury), the boiling point decreases to 75 degrees Celsius [2] [22] [24].

Vapor pressure data for 3-iodothiophene can be estimated using the reduced pressure boiling point information available from thermochemical databases [23]. The National Institute of Standards and Technology WebBook reports a boiling temperature of 350.2 Kelvin (77.05 degrees Celsius) at a pressure of 0.015 bar, providing valuable data for vapor pressure calculations [23]. This information is crucial for understanding the phase behavior and volatility characteristics of the compound under various temperature and pressure conditions [23].

The density of 3-iodothiophene is 2.066 grams per milliliter at 25 degrees Celsius, reflecting the significant contribution of the iodine atom to the molecular mass [2] [5] [25]. The refractive index has been measured as 1.656-1.657 at 20 degrees Celsius and the sodium D-line, providing optical characterization data [2] [26]. The flash point of 78 degrees Celsius indicates the temperature at which the compound forms ignitable vapor-air mixtures under controlled conditions [5] [22].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | -13.0 to -13.4 | [22] [24] |

| Boiling Point (°C at 760 mmHg) | 195.0 | [22] |

| Boiling Point (°C at 14 mmHg) | 75 | [2] [24] |

| Density (g/mL at 25°C) | 2.066 | [2] [5] [25] |

| Refractive Index (n₂₀/D) | 1.656-1.657 | [2] [26] |

| Flash Point (°C) | 78 | [5] [22] |

| Reduced Pressure Boiling Point | 350.2 K at 0.015 bar | [23] |

Electronic Structure Analysis: Hammett Parameters and Aromaticity Indices

The electronic structure of 3-iodothiophene is characterized by the interplay between the aromatic thiophene ring system and the electronic effects of the iodine substituent [27] [28]. Hammett parameter analysis provides insights into the electronic influence of substituents on aromatic systems, and studies have shown that thiophene derivatives follow similar linear free-energy relationships to benzene analogs [27]. The application of multivariate statistical analysis to Hammett equations in thiophene systems reveals that α-substituted thiophenes, such as 3-iodothiophene, require sigma constants similar to those used for para-substituted benzene derivatives [27].

Aromaticity indices for thiophene systems have been extensively studied using various computational and experimental methods [29] [30] [31]. Nucleus-independent chemical shift calculations support the established aromaticity order of thiophene derivatives, with thiophene showing greater aromatic character than furan or pyrrole [30]. The presence of the iodine substituent in 3-iodothiophene modifies the electronic distribution within the ring while maintaining the fundamental aromatic character of the thiophene system [32] [33].

Electronic structure calculations reveal that the iodine atom contributes significantly to the polarizability and electronic properties of the molecule [34] [33]. The aromatic stabilization energy of thiophene has been reported as approximately 29 kilocalories per mole, representing substantial aromatic character [35]. Magnetic shielding studies using gauge-including atomic orbitals methods provide detailed insights into the electronic delocalization patterns within thiophene derivatives [30].

The ionization energy of 3-iodothiophene, measured at 8.46 electron volts, reflects the combined electronic effects of the thiophene ring and the iodine substituent [20]. This value is consistent with the electron-withdrawing nature of iodine and its position on the thiophene ring [20]. Theoretical calculations using complete active space methods have provided detailed understanding of the excited electronic states and their involvement in photochemical processes [18] [36].

| Property | Value | Method/Notes |

|---|---|---|

| Ionization Energy (eV) | 8.46 | Photoelectron spectroscopy |

| Aromaticity | Maintained thiophene character | Nucleus-independent chemical shift analysis |

| Electronic Character | π-excessive aromatic heterocycle | Theoretical calculations |

| Substituent Effects | σ constants similar to para-benzene | Hammett parameter analysis |

XLogP3

GHS Hazard Statements

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (28.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant